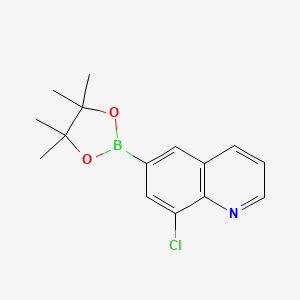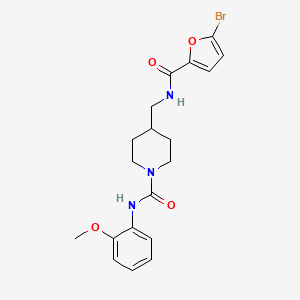
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22BrN3O4 and its molecular weight is 436.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiotracer Development for PET Imaging
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide and its derivatives have been explored for developing PET (Positron Emission Tomography) radiotracers. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain, demonstrates the compound's relevance in neuroimaging research (Katoch-Rouse & Horti, 2003). Similarly, novel ligands for cerebral cannabinoid receptor (CB1), including derivatives of this compound, have shown promise as PET radioligands for imaging CB1 receptor (Fan et al., 2006).
Aminocarbonylation and Palladium-Catalyzed Reactions
The compound's derivatives have been utilized in aminocarbonylation reactions, a pivotal method in organic synthesis. For instance, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, which are structurally related, have been effectively aminocarbonylated using palladium-catalysis (Takács et al., 2012). This highlights the compound's potential in developing new synthetic pathways and pharmaceutical intermediates.
Synthesis of Analgesic and Anti-Inflammatory Agents
Research has also focused on synthesizing new chemical structures using this compound as an initiative. This includes developing various heterocyclic compounds with potential analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the compound's utility in creating new pharmaceutical agents.
Antiprotozoal Agents Development
A study demonstrated the synthesis of 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, derived from a similar compound, showing strong DNA affinities and potential as an antiprotozoal agent (Ismail et al., 2004).
Synthesis of Dopamine D3 Receptor Radioligands
Further extending its applications in neuroimaging, carbon-11-labeled carboxamide derivatives of this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors (Gao et al., 2008).
Alkoxycarbonylpiperidines in Aminocarbonylation
The compound’s derivatives have also been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, highlighting their versatility in organic synthesis (Takács et al., 2014).
Applications in 5-HT1A Receptor Antagonism
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride, related to the compound , has been studied for its potent and selective antagonism of 5-HT1A receptors (Craven et al., 1994).
Propriétés
IUPAC Name |
4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-26-15-5-3-2-4-14(15)22-19(25)23-10-8-13(9-11-23)12-21-18(24)16-6-7-17(20)27-16/h2-7,13H,8-12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWLEFDERHFDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)
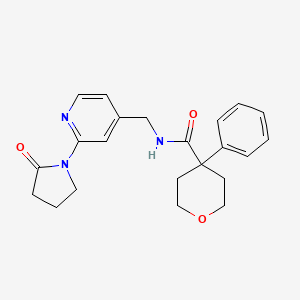
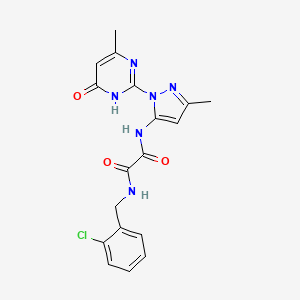
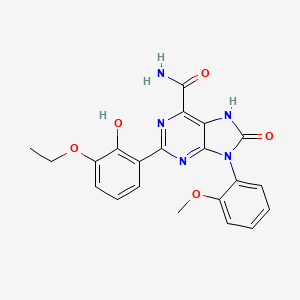
![3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2367409.png)


![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)
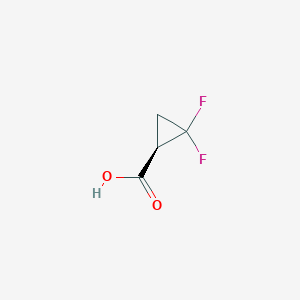
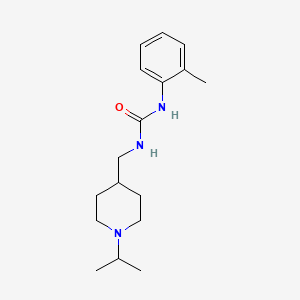
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)
